molecular formula C27H28N2O4 B2776256 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide CAS No. 954660-83-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Cat. No. B2776256
CAS RN: 954660-83-4
M. Wt: 444.531
InChI Key: JHMIMTGNRLRPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide, also known as BQ-123, is a peptide antagonist of endothelin receptor type A (ETA). It was first synthesized in 1992 by Clozel et al. and has since been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and neurological disorders.

Scientific Research Applications

Cellular Proliferation in Tumors

A study by Dehdashti et al. (2013) focused on the use of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), for evaluating the proliferative status of solid tumors using PET imaging in patients with malignant neoplasms. This research demonstrated the potential of certain benzamide derivatives in assessing tumor proliferation, which could be relevant to the scientific applications of related compounds (Dehdashti et al., 2013).

Mast Cell-mediated Allergic Inflammation

Je et al. (2015) investigated the effects of 3,4,5-trihydroxy-N-(8-hydroxyquinolin-2-yl)benzamide) (SG-HQ2), a synthetic analogue of gallic acid, on mast cell-mediated allergic inflammation. This study showed the compound's potential in suppressing histamine release and pro-inflammatory cytokines, indicating the relevance of quinoline and benzamide derivatives in developing therapeutic agents for allergic inflammatory diseases (Je et al., 2015).

Receptor Labeling and Imaging

Research by Funakoshi et al. (1999) on the in vivo receptor labeling of the peripheral benzodiazepine receptor using ex vivo binding of specific ligands highlighted the utility of certain benzamide derivatives in neuroscience research, particularly for mapping and studying receptor distributions in the brain (Funakoshi et al., 1999).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-3-32-24-14-10-21(17-25(24)33-4-2)27(31)28-22-12-13-23-20(16-22)11-15-26(30)29(23)18-19-8-6-5-7-9-19/h5-10,12-14,16-17H,3-4,11,15,18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMIMTGNRLRPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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